

Step-by-step synthesis of chloramphenicol using D-Threoninol

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Compound of Interest

Compound Name: *D-Threoninol*

Cat. No.: B2792197

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Application Notes: Synthesis of Chloramphenicol

Topic: Step-by-Step Synthesis of Chloramphenicol Audience: Researchers, scientists, and drug development professionals.

Introduction

Chloramphenicol is a broad-spectrum antibiotic that was first isolated from *Streptomyces venezuelae* in 1947.[1] Due to its simple structure, it is now primarily produced by chemical synthesis.[2] The molecule possesses two stereocenters, and of the four possible stereoisomers, only the D-threo isomer exhibits significant antibacterial activity.[1] Therefore, stereocontrol is a critical aspect of its synthesis.

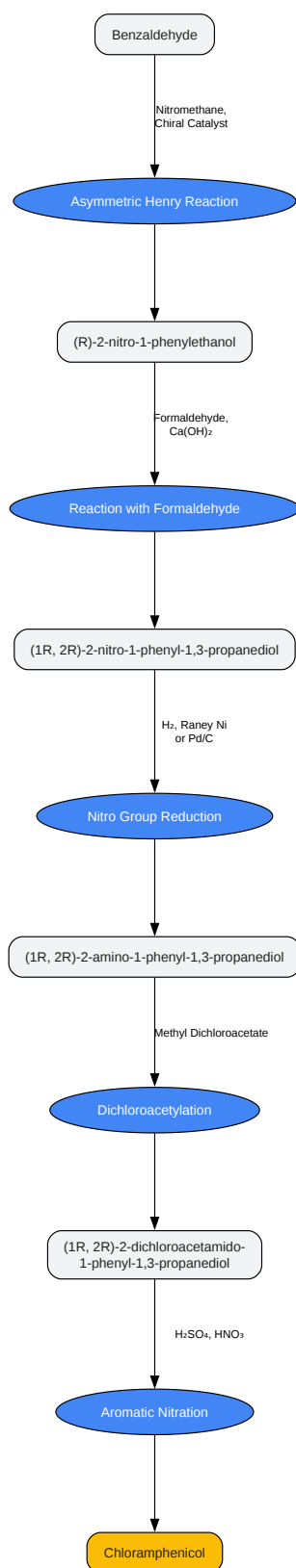
While the user requested a synthesis pathway starting from **D-Threoninol**, a comprehensive literature review reveals that this is not a standard or practical starting material. The primary challenge lies in the conversion of **D-Threoninol**'s terminal methyl group into the required p-nitrophenyl group, a chemically complex and inefficient transformation.

This document outlines a well-established and efficient stereoselective synthesis of chloramphenicol, which begins with benzaldehyde. This route builds the core aminodiol structure with the correct D-threo stereochemistry, avoiding a late-stage resolution of stereoisomers, which would theoretically limit the yield to 50%. The presented pathway involves five main steps: an asymmetric Henry reaction, a subsequent reaction with

formaldehyde, reduction of a nitro group, dichloroacetylation of the resulting amine, and a final nitration of the phenyl ring.[3][4][5]

Overall Synthesis Workflow

The synthesis proceeds through five key stages to construct the chloramphenicol molecule from benzaldehyde.



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Caption: Stereoselective synthesis of Chloramphenicol from Benzaldehyde.

Experimental Protocols and Data

Step 1: Asymmetric Henry Reaction to Synthesize (R)-2-nitro-1-phenylethanol

This crucial first step establishes the initial stereocenter through a copper-catalyzed asymmetric addition of nitromethane to benzaldehyde.^[3]

Protocol:

- To a 100 mL single-neck flask, add copper (II) trifluoromethanesulfonate ($\text{Cu}(\text{OTf})_2$, 0.9 g, 0.25 mmol) and the chiral ligand 2,6-bis[(S)-4-sec-propyl-1-phenyl-4,5-dihydro-1H-2-imidazolyl]pyridine (1.2 g, 2.6 mmol) in 20 mL of 1,4-dioxane.
- Replace the air inside the flask with nitrogen and maintain a constant nitrogen stream.
- Stir the mixture magnetically for 2 hours under an ice bath.
- Sequentially add benzaldehyde (2.7 g, 25 mmol), nitromethane (15 g, 250 mmol), and N-methylmorpholine (0.27 mL, 2.5 mmol).
- Continue stirring the reaction solution in the ice bath for 24 hours.
- Monitor the reaction for the disappearance of the benzaldehyde spot using thin-layer chromatography (TLC).
- Once the reaction is complete, remove the volatile solvent by distillation under reduced pressure.
- Purify the residue by filtration through silica gel to remove the catalyst, yielding the product.

Parameter	Value	Reference
Starting Material	Benzaldehyde	[3]
Key Reagents	Nitromethane, Cu(OTf) ₂ , Chiral Ligand	[3]
Solvent	1,4-Dioxane	[3]
Temperature	0°C (Ice Bath)	[3]
Reaction Time	24 hours	[3]
Yield	97%	[3]
Enantiomeric Excess	97% e.e.	[3]

Step 2: Synthesis of (1R, 2R)-2-nitro-1-phenyl-1,3-propanediol

This step adds a hydroxymethyl group and sets the second stereocenter with the desired threo configuration.

Protocol:

- Dissolve the (R)-2-nitro-1-phenylethanol (4.2 g, 25 mmol) obtained from Step 1 in 50 mL of 37% aqueous formaldehyde.
- Add calcium hydroxide (0.5 g) to the solution.
- Stir the mixture at room temperature for 4 hours.
- After the reaction is complete, neutralize the solution with dilute acid.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Dry the organic layer, filter, and concentrate under reduced pressure to obtain the crude product.

- Recrystallize the product from an appropriate solvent system to yield pure (1R, 2R)-2-nitro-1-phenyl-1,3-propanediol.

Parameter	Value	Reference
Starting Material	(R)-2-nitro-1-phenylethanol	[3]
Key Reagents	Formaldehyde, Calcium Hydroxide	[3]
Solvent	Water (from formaldehyde solution)	[3]
Temperature	Room Temperature	[3]
Reaction Time	4 hours	[3]
Yield	85%	[3]

Step 3: Reduction of Nitro Group to Synthesize (1R, 2R)-2-amino-1-phenyl-1,3-propanediol

The nitro group is reduced to a primary amine via catalytic hydrogenation, yielding the key aminodiol intermediate.

Protocol:

- Dissolve (1R, 2R)-2-nitro-1-phenyl-1,3-propanediol (5.0 g, 25 mmol) in 100 mL of methanol and place it in a high-pressure autoclave.
- Add Raney Nickel (0.05 g) as the catalyst. (Alternatively, 10% Pd/C can be used[6]).
- Seal the autoclave and pressurize with hydrogen gas to 1.5 MPa.
- Heat the reaction to 50°C and maintain with stirring until hydrogen uptake ceases.
- Cool the autoclave, vent the hydrogen, and filter the reaction mixture to remove the catalyst.
- Concentrate the filtrate under reduced pressure.

- Recrystallize the resulting solid from an alcohol/ether mixed solvent to obtain the pure amino-diol product.

Parameter	Value	Reference
Starting Material	(1R, 2R)-2-nitro-1-phenyl-1,3-propanediol	[3][6]
Key Reagents	H ₂ gas, Raney Nickel or 10% Pd/C	[3][6]
Solvent	Methanol	[3]
Temperature	50°C	[3]
Pressure	1.5 MPa (approx. 217 psi)	[3]
Yield	94-95%	[3][6]

Step 4: Dichloroacetylation of the Amine

The amine functional group is acylated using methyl dichloroacetate to introduce the characteristic dichloroacetyl tail of chloramphenicol.

Protocol:

- In a round-bottom flask, dissolve (1R, 2R)-2-amino-1-phenyl-1,3-propanediol (3.34 g, 20 mmol) in 50 mL of methanol.
- Add methyl dichloroacetate (3.14 g, 22 mmol) to the solution.
- Heat the mixture to reflux (approximately 65°C) and maintain for 4 hours.[3]
- Monitor the reaction for completion by TLC.
- Cool the reaction mixture and remove the methanol under reduced pressure.
- The resulting crude product, (1R, 2R)-2-dichloroacetamido-1-phenyl-1,3-propanediol, can be purified by recrystallization.

Parameter	Value	Reference
Starting Material	(1R, 2R)-2-amino-1-phenyl-1,3-propanediol	[3]
Key Reagents	Methyl Dichloroacetate	[3][7]
Solvent	Methanol	[3][7]
Temperature	60-65°C (Reflux)	[3][7]
Reaction Time	1-4 hours	[3][7]
Yield	92%	[3]

Step 5: Aromatic Nitration to Yield Chloramphenicol

The final step is the regioselective nitration of the phenyl ring at the para-position to yield chloramphenicol. This reaction is performed at low temperatures to control selectivity and prevent side reactions.

Protocol:

- Prepare a nitrating mixture by carefully adding 10 mL of fuming nitric acid to 20 mL of concentrated sulfuric acid in a flask, keeping the temperature below 0°C using an ice-salt bath.
- In a separate flask, prepare a solution or slurry of (1R, 2R)-2-dichloroacetamido-1-phenyl-1,3-propanediol (4.17 g, 15 mmol).
- Slowly add the diol from step 4 to the cold nitrating mixture, ensuring the temperature does not rise above 0°C.
- Stir the reaction mixture at 0°C for 1-2 hours after the addition is complete.
- Carefully pour the reaction mixture onto a large volume of crushed ice and water.
- The precipitated solid is the crude chloramphenicol.

- Collect the product by filtration, wash thoroughly with cold water until the washings are neutral, and dry.
- Recrystallize the crude product from a suitable solvent (e.g., water or an ethyl acetate/hexane mixture) to obtain pure D-threo-chloramphenicol.

Parameter	Value	Reference
Starting Material	(1R, 2R)-2-dichloroacetamido-1-phenyl-1,3-propanediol	[3][6]
Key Reagents	Concentrated H ₂ SO ₄ , Fuming HNO ₃	[3][6]
Solvent	None (Acids are the reaction medium)	[3]
Temperature	< 0°C	[3]
Reaction Time	1-2 hours	[3]
Yield	90%	[3]

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